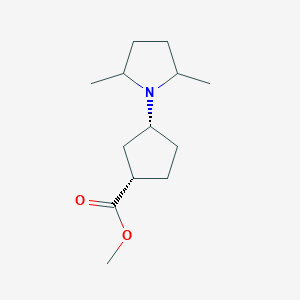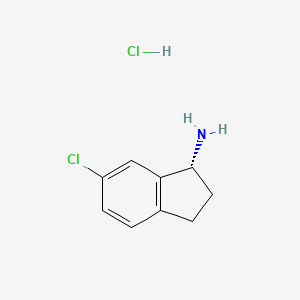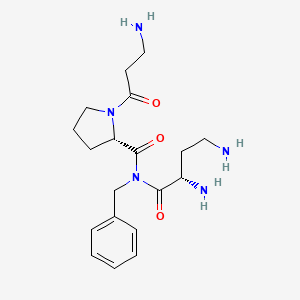
(S)-1-(3-Aminopropanoyl)-N-benzyl-N-((S)-2,4-diaminobutanoyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-Aminopropanoyl)-N-benzyl-N-((S)-2,4-diaminobutanoyl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by its complex structure, which includes a pyrrolidine ring, multiple amine groups, and a benzyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Aminopropanoyl)-N-benzyl-N-((S)-2,4-diaminobutanoyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Aminopropanoyl Group: This step may involve the use of reagents such as aminopropanoic acid derivatives under specific conditions.
Attachment of the Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.
Incorporation of the Diaminobutanoyl Group: This step may involve the use of diaminobutanoic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Aminopropanoyl)-N-benzyl-N-((S)-2,4-diaminobutanoyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding oxides.
Reduction: Reduction of the amide bond to form amines.
Substitution: Nucleophilic substitution reactions involving the benzyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein interactions.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3-Aminopropanoyl)-N-benzyl-N-((S)-2,4-diaminobutanoyl)pyrrolidine-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Aminopropanoyl)-N-benzyl-N-((S)-2,4-diaminobutanoyl)pyrrolidine-2-carboxamide: can be compared with other amide-containing compounds with similar structural features.
N-Benzylpyrrolidine derivatives: These compounds share the pyrrolidine and benzyl groups.
Diaminobutanoyl derivatives: These compounds share the diaminobutanoyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H29N5O3 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(2S)-1-(3-aminopropanoyl)-N-benzyl-N-[(2S)-2,4-diaminobutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H29N5O3/c20-10-8-15(22)18(26)24(13-14-5-2-1-3-6-14)19(27)16-7-4-12-23(16)17(25)9-11-21/h1-3,5-6,15-16H,4,7-13,20-22H2/t15-,16-/m0/s1 |
InChI Key |
BGAOAGATWYTUAK-HOTGVXAUSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CCN)C(=O)N(CC2=CC=CC=C2)C(=O)[C@H](CCN)N |
Canonical SMILES |
C1CC(N(C1)C(=O)CCN)C(=O)N(CC2=CC=CC=C2)C(=O)C(CCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


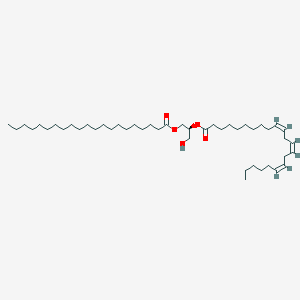
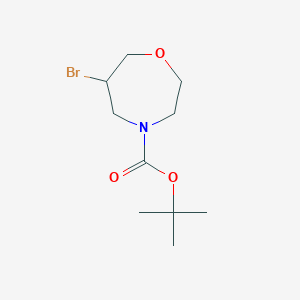
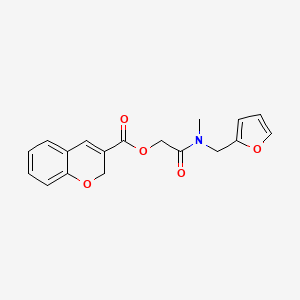
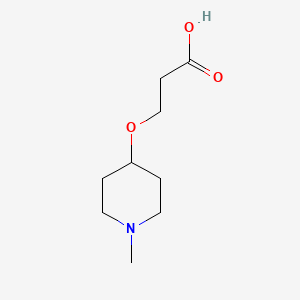
![3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one](/img/structure/B12944134.png)
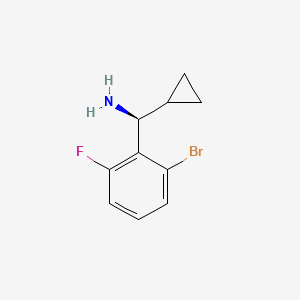
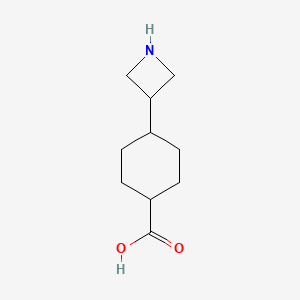
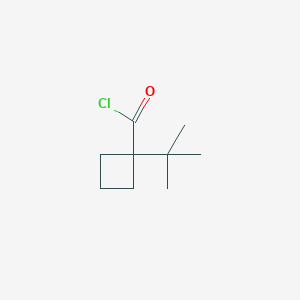
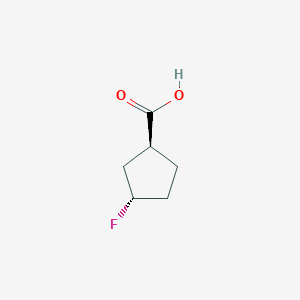
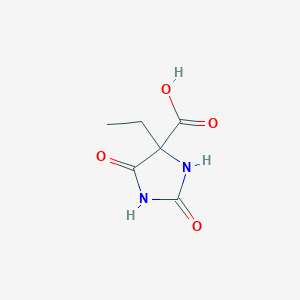
![1H,1'H-[2,2'-Biimidazole]-5-carboxylic acid](/img/structure/B12944164.png)
